molecular formula C21H18Cl2N2O4 B370085 N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide CAS No. 878708-90-8

N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide

Cat. No.: B370085
CAS No.: 878708-90-8
M. Wt: 433.3g/mol
InChI Key: MAMQYOGMNPVGRZ-UHFFFAOYSA-N
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Description

N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide is a synthetic organic compound characterized by its complex molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a furan ring and dichlorophenoxy moiety, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). This reaction yields an intermediate product, which is then further reacted with substituted acyl chlorides to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylphenyl)-2-furamide stands out due to its unique combination of a furan ring and dichlorophenoxy moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

878708-90-8

Molecular Formula

C21H18Cl2N2O4

Molecular Weight

433.3g/mol

IUPAC Name

N-[3-[2-(2,4-dichlorophenoxy)propanoylamino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H18Cl2N2O4/c1-12-5-7-15(24-21(27)19-4-3-9-28-19)11-17(12)25-20(26)13(2)29-18-8-6-14(22)10-16(18)23/h3-11,13H,1-2H3,(H,24,27)(H,25,26)

InChI Key

MAMQYOGMNPVGRZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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